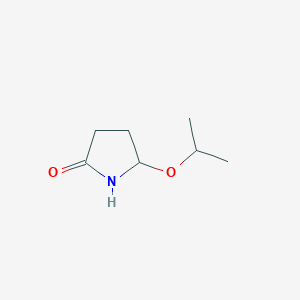
5-Isopropyloxy pyrrolidin-2-one
Cat. No. B8601223
M. Wt: 143.18 g/mol
InChI Key: QAKFPYIAROCGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04810722
Procedure details


To a mixture of 28.64 g of succinimide in 1200 cm3 of isopropanol cooled to -10° C., 32.8 g of sodium borohydride is added, with agitaton for 4 hours, while maintaining the temperature at -10° to 0° C. Every 15 minutes 15 drops of a 2M solution of hydrochloric acid in isopropanol is added. Operating at 0° to +2° C., the reactional mixture is then taken to pH 2-3 by the addition of a 2N solution of hydrochloric acid in isopropanol, then agitated for 2 hours at the same temperature. Neutralization is then done by the addition of a saturated solution of potassium hydroxide in isopropanol, operating at -°C. The isopropanol is evaporated off under reduced pressure, and after extracting with chloroform, filtering and evaporating off the solvent under reduced pressure, 20.5 g of the expected product is obtained, m.p. 68° to 71° C.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[BH4-].[Na+].Cl.[OH-].[K+].[CH:13](O)([CH3:15])[CH3:14]>>[O:7]=[C:1]1[CH2:2][CH2:3][CH:4]([O:6][CH:13]([CH3:15])[CH3:14])[NH:5]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
32.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitated for 2 hours at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at -10° to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Operating at 0° to +2° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The isopropanol is evaporated off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after extracting with chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating off the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC(CC1)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
